molecular formula C8H6F2O2 B1199359 3,4-Difluorophenylacetic acid CAS No. 658-93-5

3,4-Difluorophenylacetic acid

Cat. No.: B1199359
CAS No.: 658-93-5
M. Wt: 172.13 g/mol
InChI Key: YCAKYFIYUHHCKW-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,4-Difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action for 3,4-Difluorophenylacetic acid is not specified in the search results. This compound is typically used in research and development, not for medicinal or household use .

Safety and Hazards

3,4-Difluorophenylacetic acid is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetic acid can be synthesized through several methods. One common approach involves the fluorination of phenylacetic acid derivatives. For instance, the reaction of 3,4-difluorobenzyl chloride with sodium cyanide followed by hydrolysis yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 2,5-Difluorophenylacetic acid
  • 3,5-Difluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Comparison: 3,4-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to other difluorophenylacetic acids, the 3,4-difluoro derivative exhibits distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .

Properties

IUPAC Name

2-(3,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKYFIYUHHCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215985
Record name 3,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-93-5
Record name (3,4-Difluorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques."?

A1: The research focuses on developing effective methods to separate this compound from its positional isomers. [] The paper likely investigates and compares the performance of five different chromatographic techniques in achieving this separation. This type of research is critical in analytical chemistry, particularly for the synthesis, purification, and analysis of compounds like this compound, where the presence of isomers could impact its applications.

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